molecular formula C17H11NO3S B4999985 5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No. B4999985
M. Wt: 309.3 g/mol
InChI Key: QWJAWYAEVNXEPD-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as PFT-α, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PFT-α has been shown to have a wide range of biological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

Scientific Research Applications

5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dioneα has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. This compoundα has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. In addition, this compoundα has been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function.

Mechanism of Action

The mechanism of action of 5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dioneα involves the inhibition of p53-MDM2 interaction. P53 is a tumor suppressor protein that plays a crucial role in regulating cell cycle and apoptosis. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation. By inhibiting the interaction between p53 and MDM2, this compoundα stabilizes p53 and promotes its transcriptional activity, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compoundα has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. This compoundα has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, this compoundα has been shown to improve cognitive function and reduce neuronal cell death in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dioneα in lab experiments is its specificity for p53-MDM2 interaction. This compoundα has been shown to have minimal off-target effects and does not affect the activity of other proteins. However, one of the limitations of using this compoundα is its low solubility in water, which can make it difficult to use in certain experiments. In addition, this compoundα has a short half-life in vivo, which can limit its effectiveness in animal studies.

Future Directions

There are several future directions for research on 5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dioneα. One area of research is the development of more effective synthesis methods that can improve the yield and solubility of this compoundα. Another area of research is the identification of new therapeutic applications for this compoundα, such as in the treatment of neurodegenerative diseases. In addition, there is a need for further studies on the pharmacokinetics and safety of this compoundα in animal models and humans.

Synthesis Methods

The synthesis of 5-[(5-phenyl-2-furyl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dioneα involves the reaction of 5-phenyl-2-furfural, propargylamine, and thiosemicarbazide. The reaction is carried out in the presence of a catalyst, such as copper (II) sulfate pentahydrate, and the product is purified by recrystallization. The yield of this compoundα can be improved by using a modified synthesis method that involves the addition of sodium borohydride.

properties

IUPAC Name

(5E)-5-[(5-phenylfuran-2-yl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3S/c1-2-10-18-16(19)15(22-17(18)20)11-13-8-9-14(21-13)12-6-4-3-5-7-12/h1,3-9,11H,10H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJAWYAEVNXEPD-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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